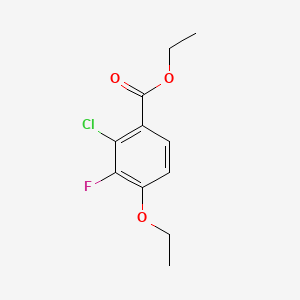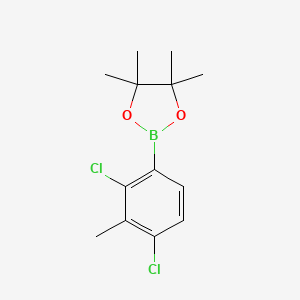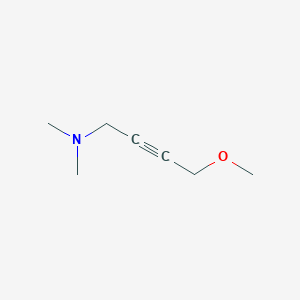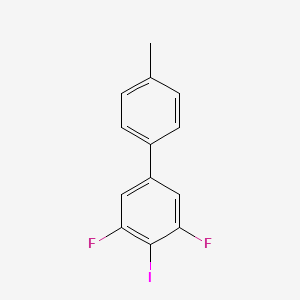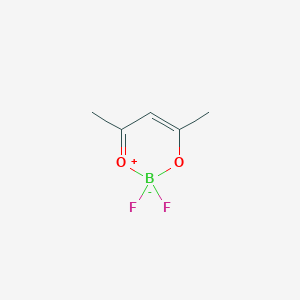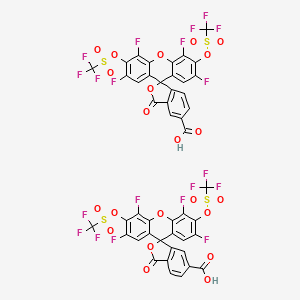
HKSOX-1 (5/6-mixture)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HKSOX-1 (5/6-mixture) is a fluorescent probe used for imaging and detecting endogenous superoxide in live cells and in vivo. This compound exhibits excellent selectivity and sensitivity towards superoxide anion radicals, making it a valuable tool in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HKSOX-1 (5/6-mixture) involves the reaction of specific precursors under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and typically provided by the manufacturers .
Industrial Production Methods
Industrial production of HKSOX-1 (5/6-mixture) follows stringent protocols to ensure high purity and consistency. The compound is synthesized in specialized facilities equipped to handle the complex chemical reactions and purification processes required .
Analyse Des Réactions Chimiques
Types of Reactions
HKSOX-1 (5/6-mixture) primarily undergoes reactions with superoxide anion radicals. The compound reacts with these radicals in potassium phosphate buffer at 25°C, resulting in a dramatic time-dependent fluorescence increase .
Common Reagents and Conditions
Reagents: Potassium phosphate buffer, superoxide anion radicals.
Conditions: 25°C, pH range of 2.2-8.8.
Major Products
The major product formed from the reaction of HKSOX-1 (5/6-mixture) with superoxide anion radicals is a fluorescent compound that exhibits a significant increase in fluorescence intensity .
Applications De Recherche Scientifique
HKSOX-1 (5/6-mixture) is widely used in scientific research for imaging and detecting endogenous superoxide in live cells and in vivo. Its applications span various fields, including:
Chemistry: Used as a probe to study oxidative stress and reactive oxygen species.
Biology: Helps in visualizing superoxide production in cellular models.
Medicine: Assists in understanding the role of superoxide in diseases and developing potential therapeutic strategies.
Industry: Utilized in the development of diagnostic tools and research assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
HKSOX-1r (5/6-mixture): A similar fluorescent probe used for imaging and detecting endogenous superoxide in live cells and in vivo.
HKSOX-1m (5/6-mixture): A mitochondria-targeting fluorescent probe with similar selectivity and sensitivity towards superoxide anion radicals.
Uniqueness
HKSOX-1 (5/6-mixture) stands out due to its excellent selectivity and sensitivity towards superoxide anion radicals, making it a highly reliable tool for detecting and imaging superoxide in various research applications .
Propriétés
Formule moléculaire |
C46H12F20O22S4 |
|---|---|
Poids moléculaire |
1424.8 g/mol |
Nom IUPAC |
2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid |
InChI |
InChI=1S/2C23H6F10O11S2/c24-11-4-9-15(13(26)17(11)43-45(37,38)22(28,29)30)41-16-10(5-12(25)18(14(16)27)44-46(39,40)23(31,32)33)21(9)8-2-1-6(19(34)35)3-7(8)20(36)42-21;24-11-4-9-15(13(26)17(11)43-45(37,38)22(28,29)30)41-16-10(5-12(25)18(14(16)27)44-46(39,40)23(31,32)33)21(9)8-3-6(19(34)35)1-2-7(8)20(36)42-21/h2*1-5H,(H,34,35) |
Clé InChI |
QVSQZVFWZINRLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)O)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)F)OS(=O)(=O)C(F)(F)F)F)F)OS(=O)(=O)C(F)(F)F)F)OC2=O.C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)F)OS(=O)(=O)C(F)(F)F)F)F)OS(=O)(=O)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


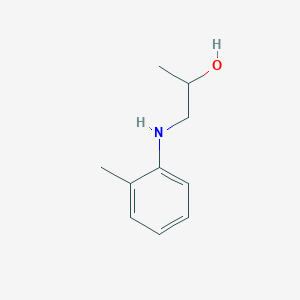
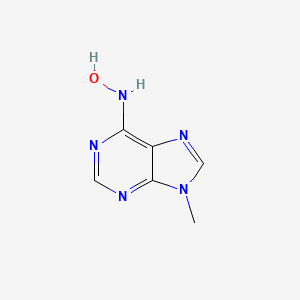
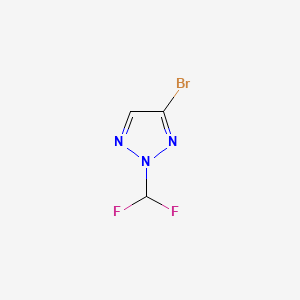
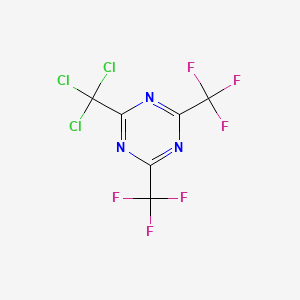
![4-[2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B14021380.png)
![6H-Pyrrolo[3,4-d]pyrimidine-6-butanoicacid, 2-amino-5,7-dihydro-4-(4-methoxyphenyl)-7-oxo-](/img/structure/B14021383.png)
